molecular formula C13H13N3O4S B2931621 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate CAS No. 1396807-90-1

1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate

Cat. No.: B2931621
CAS No.: 1396807-90-1
M. Wt: 307.32
InChI Key: RSLASNROXMZCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]imidazole ring system substituted with a 3,5-dimethylisoxazole-4-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate typically involves multiple steps. One common approach is the reaction of 1-methyl-1H-benzo[d]imidazole with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Nucleophiles like amines, alcohols, or halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different functional groups replacing the sulfonate group.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1H-benzo[d]imidazole

  • 3,5-dimethylisoxazole-4-sulfonic acid

  • Other sulfonate derivatives

Uniqueness: 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3,5-dimethyl-1,2-oxazole-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8-13(9(2)19-15-8)21(17,18)20-10-4-5-12-11(6-10)14-7-16(12)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLASNROXMZCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.